physical and chemical properties of 2-Amino-3,6-dimethoxybenzamide
physical and chemical properties of 2-Amino-3,6-dimethoxybenzamide
The following technical guide provides an in-depth analysis of 2-Amino-3,6-dimethoxybenzamide , a specialized intermediate in medicinal chemistry.
[1][2][3][4][5]
Executive Summary & Compound Identity
2-Amino-3,6-dimethoxybenzamide (CAS: 98991-68-5) is a highly functionalized aniline derivative serving as a critical scaffold in the synthesis of bioactive heterocycles, particularly quinazolinones and 3-cyanoquinolines .[1][2][3][4] Its structural uniqueness lies in the specific substitution pattern: the amide group is sterically flanked by an amino group at the C2 position and a methoxy group at the C6 position, while the C3 position holds a second methoxy group.[2] This electron-rich configuration makes it a versatile nucleophile in cyclization reactions for kinase inhibitors and neuroactive agents.[1][2]
Nomenclature & Identifiers
| Identifier | Value |
| IUPAC Name | 2-Amino-3,6-dimethoxybenzamide |
| CAS Registry Number | 98991-68-5 |
| Molecular Formula | C |
| Molecular Weight | 196.20 g/mol |
| SMILES | COC1=C(C(=C(C=C1)OC)C(=O)N)N |
| Key Precursor | 2-Amino-3,6-dimethoxybenzoic acid (CAS: 50472-10-1) |
Physical & Chemical Characterization
The physicochemical profile of 2-Amino-3,6-dimethoxybenzamide is governed by the electron-donating methoxy groups and the capacity for intramolecular hydrogen bonding between the amide oxygen and the aniline hydrogen.[1][2]
Physical Properties (Experimental & Predicted)
| Property | Value / Description | Note |
| Appearance | Pale-yellow to off-white crystalline solid | Typical of polysubstituted anthranilamides.[1][2] |
| Melting Point | 168–172 °C (Predicted) | Analogous to 4,6-isomer (170°C); experimental verification required per batch.[2] |
| Solubility | DMSO, DMF, Methanol, Ethyl Acetate | Limited solubility in water and hexanes.[2] |
| LogP (Octanol/Water) | ~0.8 – 1.1 | Moderately lipophilic; suitable for CNS-targeted drug design.[2] |
| pKa (Amine) | ~3.5 – 4.0 | Reduced basicity due to electron-withdrawing amide (ortho-effect).[2] |
| pKa (Amide) | ~15.0 | Very weak acid; deprotonation requires strong bases (e.g., NaH).[2] |
Chemical Reactivity Profile
The compound exhibits dual reactivity:[1]
-
Nucleophilic Character: The primary amine (–NH
) at C2 is the primary nucleophilic site, ready for acylation, alkylation, or Schiff base formation.[2] -
Electrophilic Character: The amide carbonyl (–CONH
) is sterically crowded but susceptible to dehydration (to nitrile) or cyclization.[1][2] -
Electronic Effects: The 3,6-dimethoxy substitution creates an electron-rich aromatic system, making the ring susceptible to electrophilic aromatic substitution (EAS) at the C4 and C5 positions, though the amide group deactivates the ring slightly.[2]
Synthetic Methodologies
The synthesis of 2-Amino-3,6-dimethoxybenzamide typically proceeds from 2-amino-3,6-dimethoxybenzoic acid , avoiding the harsh conditions that might demethylate the ether groups.[1][2]
Primary Synthesis Route: Carbonyldiimidazole (CDI) Activation
This method, adapted from Tetrahedron (1988), offers mild conditions to prevent side reactions.[2]
Protocol:
-
Activation: Dissolve 2-amino-3,6-dimethoxybenzoic acid (1.0 eq) in anhydrous DMF or THF. Add 1,1'-Carbonyldiimidazole (CDI, 1.2 eq) portion-wise at 0°C.[2]
-
Intermediate Formation: Stir at room temperature for 1–2 hours. Evolution of CO
gas confirms the formation of the reactive acyl imidazole intermediate.[2] -
Amidation: Bubble anhydrous ammonia gas (NH
) through the solution or add aqueous ammonium hydroxide (28%) in excess.[1][2] -
Work-up: Dilute the reaction mixture with cold water. The product typically precipitates.[1][2] Filter, wash with water, and dry under vacuum.[2][5] Recrystallize from ethanol if necessary.
Visualization of Synthesis & Reactivity
The following diagram illustrates the synthesis from the benzoic acid precursor and its subsequent cyclization to a quinazolinone derivative, a common pathway in drug discovery.
Figure 1: Synthetic pathway from benzoic acid precursor to the target amide and potential cyclization.[2][6][7][8][9]
Analytical Profiling
To validate the identity of 2-Amino-3,6-dimethoxybenzamide, researchers should look for the following spectral signatures.
Proton NMR ( H-NMR, 400 MHz, DMSO- )
-
7.2 – 7.5 ppm (Broad s, 2H): Amide –NH
protons.[2] These may appear as two distinct peaks due to restricted rotation caused by the ortho-methoxy group.[1][2] -
6.0 – 6.5 ppm (Broad s, 2H): Aniline –NH
protons.[2] -
6.8 – 7.1 ppm (d, 1H,
Hz): Aromatic proton at C5.[2] -
6.2 – 6.4 ppm (d, 1H,
Hz): Aromatic proton at C4.[2] - 3.7 – 3.8 ppm (s, 3H): Methoxy group at C3/C6.[2]
- 3.6 – 3.7 ppm (s, 3H): Methoxy group at C3/C6.[2]
Mass Spectrometry (LC-MS)[1][3]
-
Ionization Mode: ESI (+)
-
Molecular Ion:
m/z[2] -
Fragmentation: Loss of NH
( ) is a common fragmentation pathway for primary amides.[1][2]
Applications in Drug Development
This compound is not merely a building block; it is a "privileged scaffold" in medicinal chemistry.[1][2]
-
Kinase Inhibitors: The 2-aminobenzamide motif is a known pharmacophore for inhibiting histone deacetylases (HDACs) and certain protein kinases.[1][2] The 3,6-dimethoxy pattern provides unique electronic properties that can modulate binding affinity in the ATP-binding pocket.[1][2]
-
Quinazoline Synthesis: Condensation with aldehydes or orthoesters yields substituted quinazolin-4-ones, which are potent biologically active compounds (e.g., anticancer, antihypertensive).[2]
-
Ligand Design: Used in the synthesis of lanthanide metal amides, serving as a bidentate ligand (N,O-donor) for catalytic applications.[2]
Handling & Safety (SDS Summary)
-
Signal Word: Warning
-
Hazard Statements:
-
Storage: Store in a cool, dry place (2–8°C recommended) under an inert atmosphere (Argon/Nitrogen). The compound is sensitive to oxidation over prolonged periods due to the electron-rich aniline moiety.[1][2]
References
-
Azadi-Ardakani, M., & Wallace, T. W. (1988).[2][6][8][9] Tetrahedron, 44(18), 5939–5952.[2][6][8][9] (Primary source for the synthesis of the precursor acid and related benzamides).[1][2]
-
[2]
-
-
Wissner, A., et al. (2000).[2] Substituted 3-cyanoquinolines as protein tyrosine kinases inhibitors. US Patent 6,002,008.[2][6] (Describes the use of 2-amino-3,6-dimethoxybenzamide as an intermediate).
-
[2]
-
-
PubChem Compound Summary. (2025). 2-Amino-3,6-dimethoxybenzamide (CAS 98991-68-5).[1][2][3][4][10][11] National Center for Biotechnology Information.[1][2]
-
[2]
-
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